7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine is a complex organic compound classified as a heterocyclic aromatic amine. This compound incorporates multiple functional groups, including a furan ring, a thieno[3,2-c]pyridine structure, and a phenoxyphenyl moiety. It is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and pharmacological applications.
The compound can be synthesized through various organic reactions involving furan derivatives and thieno[3,2-c]pyridine intermediates. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in drug development and chemical research.
7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine falls under the category of heterocycles and can be specifically classified as an aromatic amine due to the presence of an amine group attached to an aromatic system. Its structural complexity allows it to participate in various chemical reactions, making it a valuable compound for further study.
The synthesis of 7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of furan derivatives with thieno[3,2-c]pyridine precursors followed by amination steps.
Technical Details:
The molecular structure of 7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine can be represented by its molecular formula . The structure features:
The molecular weight of this compound is approximately 304.35 g/mol. The structural representation can be visualized using SMILES notation: C1=CC=C(C=C1)OC2=C(C=CS2)C(=N)N=C(C=C)C=O.
7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions typical for heterocycles:
Technical Details:
These reactions often require careful control of conditions such as temperature and pH to ensure selectivity and yield.
The mechanism of action for 7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors implicated in cancer pathways.
Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases or other proteins involved in cell proliferation and survival pathways, making it a candidate for further pharmacological investigation.
Relevant analyses such as melting point determination and spectral data (NMR, IR) are essential for characterizing this compound accurately.
7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine has potential applications in:
This compound exemplifies the ongoing research into complex heterocycles that could lead to novel therapeutic agents targeting critical pathways in diseases such as cancer. Further studies are required to fully understand its biological implications and optimize its pharmacological profile.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: